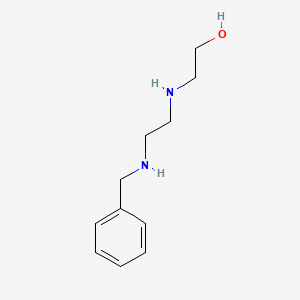
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- is a chemical compound with the molecular formula C11H18N2O. It is a derivative of ethanol, where the hydrogen atoms are replaced by a phenylmethylamino group and an ethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde and formic acid at temperatures ranging from 70-80°C to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[(phenylmethyl)amino]-: This compound has a similar structure but lacks the ethylamino group.
Ethanol, 2-[methyl(phenylmethyl)amino]-: This compound has a methyl group instead of the ethylamino group.
Uniqueness
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- is unique due to the presence of both phenylmethylamino and ethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
54119-37-8 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-[2-(benzylamino)ethylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Clé InChI |
PEORPEBHZUHNFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















